molecular formula C21H25N2O2+ B11209042 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11209042
M. Wt: 337.4 g/mol
InChI Key: OMJVKJNJRSRHCQ-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as an acid catalyst, to form the imidazo[1,2-a]azepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can introduce halogens or alkyl groups at specific positions on the aromatic rings .

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and methoxy groups. These functional groups contribute to its unique chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H25N2O2+

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O2/c1-25-19-13-11-17(12-14-19)21(24)16-22(18-8-4-2-5-9-18)20-10-6-3-7-15-23(20)21/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3/q+1

InChI Key

OMJVKJNJRSRHCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O

Origin of Product

United States

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